molecular formula C6H11NO2 B3105089 2-[1-(aminomethyl)cyclopropyl]acetic Acid CAS No. 1520003-13-7

2-[1-(aminomethyl)cyclopropyl]acetic Acid

Cat. No.: B3105089
CAS No.: 1520003-13-7
M. Wt: 129.16 g/mol
InChI Key: IDKBFOVECMUFKX-UHFFFAOYSA-N
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Description

Significance of Constrained Amino Acid Scaffolds

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Beyond their natural functions, modified amino acids are integral to the design of peptidomimetics and other small molecule drugs. One of the key challenges in drug design is controlling the three-dimensional conformation of a molecule to ensure optimal interaction with its biological target. Constrained amino acid scaffolds address this challenge by restricting the rotational freedom of the molecule. This conformational rigidity can lead to a more stable binding to the target receptor or enzyme, potentially increasing the compound's efficacy and specificity. By reducing the number of possible conformations, the entropic penalty of binding is minimized, which can translate to a higher binding affinity.

Overview of Cyclopropane (B1198618) Moiety in Bioactive Compounds

The cyclopropane ring, the smallest of the cycloalkanes, possesses unique structural and electronic properties that make it a valuable component in the design of bioactive molecules. The significant ring strain in cyclopropane results in bent bonds with increased p-character, giving it some of the properties of a double bond. When incorporated into a larger molecule, the cyclopropane moiety can act as a rigid spacer, holding functional groups in a precise spatial arrangement. This can be particularly advantageous for optimizing interactions with biological targets. Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug by increasing its half-life in the body.

Rationale for Investigating 2-[1-(aminomethyl)cyclopropyl]acetic Acid

The compound this compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA analogues are a class of drugs with applications in treating neurological disorders such as epilepsy and neuropathic pain. The rationale for investigating this specific compound lies in the strategic incorporation of a cyclopropane ring to create a conformationally restricted GABA analogue. By constraining the backbone of the molecule, researchers aim to explore how this rigidity influences its interaction with GABA receptors and transporters. The hypothesis is that the defined spatial orientation of the aminomethyl and acetic acid groups, enforced by the cyclopropyl (B3062369) scaffold, could lead to enhanced selectivity for specific subtypes of GABA receptors or transporters, potentially resulting in a more targeted therapeutic effect with fewer side effects.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-4-6(1-2-6)3-5(8)9/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKBFOVECMUFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Routes for 2-[1-(aminomethyl)cyclopropyl]acetic Acid

The synthesis of this compound is typically achieved through multi-step sequences that require careful control over reaction conditions to ensure optimal yields and purity. These routes often commence from readily available starting materials and proceed through several key intermediates.

Multi-step Synthetic Sequences

A common strategy for synthesizing cyclopropyl (B3062369) amino acids, analogous to this compound, involves a nitroalkane-mediated cyclopropanation as a key step. nih.gov One of the primary precursors for the synthesis of the target molecule is 2-[1-(mercaptomethyl)cyclopropyl]acetic acid. A well-established five-step synthesis for this precursor starts from 1,1-cyclopropanedimethanol. guidechem.com

The initial step involves the conversion of 1,1-cyclopropanedimethanol to its corresponding cyclic sulfite (B76179) using thionyl chloride. This intermediate is then subjected to ring-opening with a cyanide source, such as sodium cyanide, to yield a hydroxynitrile intermediate. The hydroxyl group is subsequently converted into a better leaving group, for instance, a mesylate, by reacting with methanesulfonyl chloride. This is followed by displacement with a sulfur nucleophile, like potassium thioacetate, to introduce the protected thiol group. Finally, hydrolysis of the nitrile and the thioester functionalities under basic conditions furnishes 2-[1-(mercaptomethyl)cyclopropyl]acetic acid. googleapis.com

The conversion of the mercaptomethyl group to the aminomethyl group can be achieved through various synthetic transformations, although a direct, detailed protocol for this specific molecule is not extensively documented in the provided search results. A plausible route would involve the protection of the carboxylic acid, followed by oxidation of the thiol to a sulfonic acid or a similar reactive intermediate, which can then be converted to an amine. Alternatively, the thiol could be alkylated with a protected amino-containing electrophile. Another approach could involve the conversion of the corresponding alcohol (from the hydroxynitrile intermediate) to an azide (B81097), followed by reduction to the amine.

Optimization of Reaction Conditions and Yields

The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step. For the synthesis of the key intermediate, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, several optimizations have been reported. guidechem.com For instance, in the cyanation step, increasing the reaction temperature from 70°C to 90°C significantly reduces the reaction time from 40 hours to 18 hours, thereby improving production efficiency. guidechem.com Furthermore, the use of thiourea (B124793) as a sulfur source in place of the more odorous thioacetic acid presents a more environmentally friendly option. guidechem.com

The final hydrolysis step to yield 2-[1-(mercaptomethyl)cyclopropyl]acetic acid can be performed using sodium hydroxide (B78521) in water, followed by acidification to precipitate the product. guidechem.com This step has been reported to proceed with a high yield of 88.6%. guidechem.com

For analogous cyclopropyl amino acid syntheses, reaction parameters such as the choice of coupling reagents, solvents, and bases are crucial for maximizing yields. google.com For instance, in amide bond formation reactions, the use of a suitable base like triethylamine (B128534) can significantly improve product yields. google.com

Below is a data table summarizing the reaction steps and reported yields for the synthesis of the key precursor, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.

StepStarting MaterialReagentsProductReported Yield
11,1-CyclopropanedimethanolThionyl Chloride, Triethylamine1,1-Cyclopropanedimethanol cyclic sulfite89.8%
21,1-Cyclopropanedimethanol cyclic sulfiteSodium Cyanide1-(Hydroxymethyl)cyclopropylacetonitrile-
31-(Hydroxymethyl)cyclopropylacetonitrileMethanesulfonyl Chloride, Triethylamine[1-(Cyanomethyl)cyclopropyl]methyl methanesulfonate-
4[1-(Cyanomethyl)cyclopropyl]methyl methanesulfonateThiourea, HCl1-(Isothiocarbamide)cyclopropylacetonitrile hydrochloride-
51-(Isothiocarbamide)cyclopropylacetonitrile hydrochlorideSodium Hydroxide, HCl2-[1-(Mercaptomethyl)cyclopropyl]acetic acid88.6%

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies heavily on the strategic preparation and manipulation of key precursors and intermediates. The chemistry of these compounds is central to the successful construction of the final product.

Synthesis of Key Cyclopropyl Intermediates

Cyclopropanone (B1606653) surrogates also serve as valuable precursors for cyclopropane-containing amino acids. nih.gov The olefination of 1-sulfonylcyclopropanols with stabilized Wittig reagents can lead to highly electrophilic alkylidenecyclopropanes, which can then undergo further reactions to build the desired amino acid structure. nih.gov

In the context of gabapentin (B195806) analogues, which share structural similarities with the target compound, key intermediates often include cyanocyclohexyl acetic acid derivatives. e-journals.inresearchgate.net These are typically synthesized from cyclohexanone (B45756) and a cyanoacetate (B8463686) derivative. guidechem.com

Role of 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid in Advanced Syntheses

2-[1-(Mercaptomethyl)cyclopropyl]acetic acid is a pivotal intermediate in the synthesis of more complex molecules. guidechem.comwustl.edu Its primary role is to provide the core cyclopropylacetic acid scaffold with a handle (the mercaptomethyl group) that can be further functionalized. As mentioned, this mercaptomethyl group is a precursor to the aminomethyl group in the target molecule.

This intermediate is also crucial in the synthesis of other pharmaceutically relevant compounds. For instance, it is a key building block for montelukast, a leukotriene receptor antagonist. wustl.edu In these advanced syntheses, the thiol group of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid can be deprotonated and used as a nucleophile to react with various electrophiles, allowing for the attachment of more complex side chains. google.comgoogle.com

Stereoselective Synthesis Approaches

The stereochemistry of cyclopropane-containing amino acids is often critical for their biological activity. Therefore, the development of stereoselective synthetic methods is of great importance.

For cyclopropane (B1198618) β-amino acids, stereocontrol can be achieved through various strategies. One approach involves a multi-step cascade reaction of 1,2-dioxines with glycine-derived phosphonate (B1237965) nucleophiles, which provides excellent control over the stereocenters of the cyclopropane ring. nih.gov Another method utilizes the olefination of chiral cyclopropanone surrogates, followed by a diastereoselective aza-Michael addition to afford enantioenriched trans-β-cyclopropane amino acid derivatives. nih.gov

In the synthesis of cyclopropylglycine analogues, enzymatic hydrolysis of a racemic N-protected methyl ester using an enzyme like papain can afford both enantiomers with high enantiomeric excess. researchgate.net The 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids containing a cyclobutyl moiety has also been shown to be highly stereoselective, leading to cyclopropanes as single diastereomers. e-journals.in

While specific stereoselective methods for this compound are not extensively detailed in the provided search results, the principles demonstrated in the synthesis of related cyclopropane amino acids can be applied. The use of chiral starting materials, chiral catalysts, or enzymatic resolutions are all viable strategies to obtain enantiomerically pure this compound.

Novel Synthetic Pathways and Method Development

The synthesis of structurally unique amino acids such as this compound is an area of active research, driven by their potential incorporation into peptidomimetics and other bioactive molecules. While specific novel pathways for this exact molecule are not extensively detailed in publicly available literature, advancements in the synthesis of related cyclopropane amino acids highlight several innovative strategies that represent the forefront of method development in this class of compounds.

One prominent modern approach involves the diastereoselective synthesis of cyclopropane amino acids through the cyclopropanation of dehydroamino acids. A notable method utilizes diazo compounds that are generated in situ from tosylhydrazone salts. nih.gov This one-pot reaction can be tuned to achieve different stereoisomers; for instance, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields products with good E selectivity, while conducting the reaction in the presence of an iron porphyrin catalyst can favor the Z isomers. nih.gov

Another innovative strategy employs a modular and scalable route that avoids hazardous reagents like neurotoxic oxidants or costly precious metal catalysts. nih.govacs.org This pathway features an intramolecular isocyanate trapping via a Hofmann rearrangement, which permits the enantioenriched and diastereopure synthesis of bicyclic carbamate (B1207046) intermediates. nih.gov These intermediates can then undergo ring-opening to provide access to the desired cyclopropane amino acids, which can be further functionalized. nih.govacs.org

A concise synthesis of cyclopropane β-amino acid derivatives has been developed using cyclopropanone surrogates, such as 1-sulfonylcyclopropanols. acs.org The addition of stabilized phosphorus ylides to these surrogates forms highly electrophilic alkylidenecyclopropanes. These reactive intermediates can then participate in a telescopic aza-Michael reaction under mild conditions, yielding trans products with complete diastereocontrol and high enantiomeric enrichment. acs.org

Furthermore, synthetic routes for analogous structures provide insight into potential novel pathways. For example, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through a sequence involving iodocarbocyclization, azidation, saponification, and reduction starting from dimethyl 2-allylmalonate. researchgate.net This pathway is significant as it circumvents potential side reactions like the opening of the cyclopropane ring. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of complex molecules like this compound from a laboratory bench scale to larger quantities suitable for extensive research applications presents several challenges. Key considerations include reaction efficiency, purification methods, safety, and cost-effectiveness.

A significant challenge in scaling up multi-step syntheses is the potential for decreased yields at larger scales. For instance, in the synthesis of a related compound, 1-cyclopropylcyclopropanecarboxylic acid, the yield from a carboxylation reaction dropped from 89% on a 12.4 mmol scale to 62-64% on a 900-1400 mmol scale. nih.gov This decrease was attributed to the longer reaction times required for larger batches, which allowed for competing side reactions involving intermediate organolithium species. nih.gov Suppressing such side reactions, potentially by using multiple equivalents of reagents, is a critical consideration for maintaining efficiency during scale-up. nih.gov

Purification is another major hurdle. Chromatographic separation, while effective at the milligram-to-gram scale, is often impractical, costly, and time-consuming for producing larger quantities. Therefore, developing synthesis routes that allow for non-chromatographic purification is highly advantageous. A scalable route to cyclopropane amino acid building blocks successfully employed precipitation to isolate a key amido-ester intermediate, enabling its synthesis on a decagram (200 mmol) scale in a chromatography-free manner. acs.org

The rigorous control of reaction conditions is paramount during scale-up. In a Curtius degradation step used to form an amine, it was found to be essential to meticulously dry the intermediate azide solution. nih.gov Failure to do so resulted in a dramatic drop in yield and the formation of a significant amount of a 1,3-di(bicyclopropyl)urea byproduct. nih.gov Similarly, optimizing reaction parameters can significantly enhance production efficiency. In the synthesis of an intermediate for a related compound, increasing the reaction temperature of a cyanation step from 70°C to 90°C reduced the reaction time from 40 hours to 18 hours, thereby saving time and energy. guidechem.com

Finally, the choice of reagents becomes more critical at a larger scale due to cost and safety. Routes that utilize common, less hazardous laboratory reagents are preferable. nih.govacs.org For example, replacing a noxious reagent like thioacetic acid with non-toxic and odorless thiourea has been implemented in analogous syntheses to improve the process for larger-scale production. guidechem.com

Structure Activity Relationship Sar Studies of 2 1 Aminomethyl Cyclopropyl Acetic Acid and Its Analogs

Cyclopropane (B1198618) Ring Modifications and Conformational Constraints

The cyclopropane ring is a key structural feature of 2-[1-(aminomethyl)cyclopropyl]acetic acid, providing a rigid scaffold that restricts the molecule's conformation. This conformational rigidity is believed to be crucial for its binding to the α2-δ protein.

Research into analogues has shown that the presence and nature of the cyclopropane ring significantly impact biological activity. The strained three-membered ring holds the aminomethyl and acetic acid side chains in a specific spatial orientation, mimicking the bioactive conformation of GABA and other related ligands. The synthesis of various conformationally restricted analogues has been a strategy to probe the optimal geometry for receptor binding. nih.gov

Studies on related cyclopropyl (B3062369) β-amino acid analogues of pregabalin (B1679071) and gabapentin (B195806) have demonstrated that these compounds can be potent binders to the α2-δ subunit. nih.govresearchgate.net The cyclopropane structure serves as a rigid core to which substituents can be attached, and the stereochemistry of these substituents is often critical for activity. For example, the relative orientation of the amino and carboxylic acid groups, dictated by the cyclopropane ring, plays a significant role in binding affinity.

Compound TypeModificationEffect on ConformationImpact on Activity
Cyclopropyl β-amino acidsIntroduction of the cyclopropane ringRestricts rotation, fixes the relative position of amino and carboxyl groupsPotent binding to the α2-δ subunit
Substituted cyclopropanesVarying substituents on the ringAlters steric and electronic propertiesCan enhance or decrease binding affinity depending on the substituent

Amino Group Substitutions and Their Impact on Activity

Modifications to the primary amino group of this compound and its analogs have been explored to understand its role in receptor interaction and to improve pharmacokinetic properties.

N-alkylation, the addition of an alkyl group to the nitrogen atom, has been a common strategy. nih.govmdpi.comresearchgate.netnih.gov Studies on related compounds have shown that the size and nature of the alkyl substituent can significantly affect biological activity. For instance, in a series of 1-(2-benzo[b]thienyl)cyclohexylamines, monoalkyl N-substitution with groups like cyclopropylmethyl led to high affinity for the dopamine (B1211576) transporter. nih.gov However, in the context of α2-δ ligands, extensive N-alkylation can be detrimental to activity, suggesting that a primary or minimally substituted amine is preferred for optimal binding.

The primary amino group is thought to be a key interaction point with the α2-δ subunit, likely forming hydrogen bonds or ionic interactions. Therefore, substitutions that hinder these interactions or introduce steric bulk can reduce binding affinity.

ModificationExample SubstituentGeneral Impact on α2-δ Binding AffinityRationale
N-AlkylationMethyl, EthylGenerally decreases affinitySteric hindrance at the binding site
N,N-DialkylationDimethyl, DiethylSignificantly decreases or abolishes affinityIncreased steric bulk and loss of hydrogen bonding capability

Carboxylic Acid Moiety Derivatization

The carboxylic acid group is another critical functional group for the biological activity of this compound. It is believed to participate in key interactions with the α2-δ subunit. Derivatization of this moiety has been explored primarily to create prodrugs, which can improve oral bioavailability.

Esterification is a common prodrug strategy for carboxylic acids. mdpi.comnih.govresearchgate.netthermofisher.comnih.govresearchgate.net By converting the carboxylic acid to an ester, the molecule becomes more lipophilic, which can enhance its absorption across the gastrointestinal tract. Once absorbed, the ester is hydrolyzed by enzymes in the body to release the active parent drug. For example, the L-valyl ester of acyclovir, Valacyclovir, demonstrates significantly improved oral absorption compared to the parent drug. cbspd.com A similar approach has been applied to gabapentin, with the prodrug XP13512 showing improved oral bioavailability. nih.gov

Another approach is the formation of amides. nih.gov However, amides are generally more stable to hydrolysis than esters, which can result in incomplete conversion to the active drug. The choice of the ester or amide promoiety is crucial for achieving the desired pharmacokinetic profile.

Derivatization StrategyResulting Functional GroupPurposeExample Application
EsterificationEsterImprove oral bioavailability (Prodrug)XP13512 (Gabapentin prodrug)
AmidationAmideAlter physicochemical propertiesMidalcipran

Relationship Between Structural Features and Preclinical Pharmacological Profiles

The preclinical pharmacological profile of this compound analogs is directly linked to their structural features. The combination of a rigid cyclopropane core, a primary amino group, and a carboxylic acid moiety is essential for high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.

Studies on novel cyclopropyl β-amino acid analogs of pregabalin and gabapentin have shown that compounds with high affinity for the α2-δ subunit often exhibit anticonvulsant effects in animal models. nih.gov However, a critical factor for in vivo activity after oral administration is the ability of these compounds to cross the blood-brain barrier. Many of these zwitterionic compounds are thought to rely on active transport systems, such as the large neutral amino acid transporter (LAT1), for brain penetration. nih.gov

Structural modifications that interfere with recognition by these transporters can result in compounds that are potent in vitro but lack efficacy in vivo following systemic administration. For instance, some potent cyclopropyl amino acid binders to the α2-δ subunit did not interact with the LAT1 transporter and only showed anticonvulsant effects after direct intracerebroventricular administration. nih.gov This highlights the importance of considering both target binding and pharmacokinetic properties in drug design.

Pharmacophore Identification and Analysis

Analysis of the pharmacophore for this compound and its analogs reveals several key features:

A cationic center: Corresponding to the protonated amino group.

An anionic center: Corresponding to the deprotonated carboxylic acid group.

A specific spatial relationship: The distance and relative orientation between the cationic and anionic centers are critical and are maintained by the rigid cyclopropane ring.

Hydrophobic features: The cyclopropane ring itself contributes to the hydrophobic character of the molecule, which can influence binding.

These pharmacophore models are valuable tools for virtual screening of compound libraries to identify novel α2-δ ligands and for guiding the design of new analogs with improved potency and selectivity. mdpi.com

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data for the chemical compound “this compound” to generate the detailed preclinical pharmacological characterization as requested in the provided outline.

The search for specific research findings on this exact molecule yielded no results for receptor binding assays, functional assays, cellular pathway modulation, antimicrobial or antiviral activity, or its efficacy in in vivo preclinical models for Central Nervous System (CNS) disorders.

While searches were conducted for structurally related compounds, such as other cyclopropane-based GABA analogs or GABA analogs with different cycloalkane rings (e.g., cyclopentane (B165970) or cyclohexane), the user’s strict instruction to focus solely on “this compound” prevents the inclusion of data from these distinct chemical entities. Extrapolating data from related but different molecules would not be scientifically accurate for the specified compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the user's explicit instructions and outline due to the absence of specific preclinical data for "this compound" in the available search results.

Preclinical Pharmacological Characterization

In Vivo Preclinical Models and Efficacy Assessment (Animal Models)

Models for Inflammatory or Pain Conditions (e.g., Acetic Acid Induced Writhing)

The acetic acid-induced writhing test is a widely used animal model to evaluate the peripheral analgesic effects of new chemical entities. nih.gov This test induces visceral pain, and the reduction in the number of writhes is a measure of a compound's antinociceptive activity. nih.gov

While no specific data for 2-[1-(aminomethyl)cyclopropyl]acetic acid in this model are available, the parent compound, gabapentin (B195806), has been shown to be effective. In a study utilizing a rat model, gabapentin demonstrated a dose-dependent reduction in writhing responses induced by intraperitoneal injection of acetic acid. nih.gov This suggests that gabapentin possesses analgesic properties in models of visceral pain. nih.gov The antinociceptive effect of gabapentin in this model is correlated with the suppression of the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, in the spinal cord. nih.gov

CompoundAnimal ModelKey FindingsReference
GabapentinAcetic Acid-Induced Writhing in RatsDose-dependently reduced writhing responses. Suppressed the noxious-evoked release of glutamate and aspartate in the spinal cord. nih.gov

Other Disease-Specific Animal Models

Novel cyclopropyl (B3062369) β-amino acid analogues of pregabalin (B1679071) and gabapentin, structurally similar to this compound, have been evaluated in other disease-specific animal models, particularly for their anticonvulsant effects. One such analogue, referred to as compound 34 in a key study, was assessed in the DBA/2 mouse model of audiogenic seizures. nih.gov

In this model, compound 34 demonstrated anticonvulsant effects; however, this activity was only observed after intracerebroventricular (icv) administration. nih.gov When administered orally, the compound was inactive, suggesting poor penetration across the blood-brain barrier. nih.gov This highlights a significant challenge in the development of this class of compounds, where potent in vitro activity does not always translate to in vivo efficacy via systemic administration. nih.gov

CompoundAnimal ModelRoute of AdministrationKey FindingsReference
Compound 34 (cyclopropyl analogue)DBA/2 Mouse Audiogenic Seizure ModelIntracerebroventricular (icv)Observed anticonvulsant effects. nih.gov
Compound 34 (cyclopropyl analogue)DBA/2 Mouse Audiogenic Seizure ModelOralInactive, indicating poor brain penetration. nih.gov

Exploratory Pharmacokinetic Studies in Animal Models

Exploratory pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For the novel cyclopropyl β-amino acid analogues of gabapentin, a significant finding has been their limited ability to cross the blood-brain barrier after oral administration. nih.gov

Studies on compound 34 , a representative of this class, revealed that despite its potent binding to the α2-δ subunit of voltage-gated calcium channels, it did not achieve adequate brain concentrations following oral dosing. nih.gov This is in contrast to pregabalin, which is actively transported across the blood-brain barrier. nih.gov The lack of interaction with the large neutral amino acid system L (leucine) transporter is thought to be a contributing factor to the poor central nervous system penetration of these cyclopropyl analogues. nih.gov This suggests that while these compounds may have a desirable in vitro pharmacological profile, their development as orally active central nervous system agents would require significant medicinal chemistry efforts to improve their pharmacokinetic properties. nih.gov

CompoundKey Pharmacokinetic ParameterFindingImplicationReference
Compound 34 (cyclopropyl analogue)Blood-Brain Barrier PenetrationInadequate brain concentrations after oral dosing.Limited potential as an orally active CNS agent without modification. nih.gov
Compound 34 (cyclopropyl analogue)Interaction with System L TransporterDid not interact with the large neutral amino acid transporter.Likely contributes to poor brain penetration. nih.gov

Mechanism of Action and Molecular Interactions

Target Identification and Validation

Research has identified GABA receptors as the principal biological targets for 2-[1-(aminomethyl)cyclopropyl]acetic acid and its isomers. nih.govnih.gov GABA receptors are a class of receptors that respond to the neurotransmitter GABA and are broadly categorized into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.

Validation of these targets has been primarily achieved through radioligand binding assays and electrophysiological studies on neuronal preparations and recombinant receptor systems. For instance, studies have shown that isomers of 2-(aminomethyl)cyclopropanecarboxylic acid can displace radiolabeled ligands, such as [3H]-muscimol, from rat brain membranes, although with varying potencies. nih.gov

Specifically, the trans isomer (TAMP) has demonstrated greater activity than the cis isomer (CAMP) in displacing [3H]-muscimol and in hyperpolarizing central neurons in invertebrate models, suggesting a preference for an extended conformation of the GABA analog at these particular receptors. nih.gov Conversely, studies on recombinant human GABA-C receptors (specifically ρ1 and ρ2 subtypes) have revealed that the enantiomers of the cis isomer, (+)- and (-)-CAMP, exhibit opposite pharmacology, acting as partial agonists with differing potencies. nih.gov This highlights the stereospecificity of the interaction and validates GABA-C receptors as a key target.

Notably, neither the cis nor the trans isomer has been found to inhibit the synaptosomal uptake of GABA, indicating that GABA transporters are not a primary target for these compounds. nih.gov

Ligand-Receptor Binding Modes and Conformational Dynamics

The binding of this compound isomers to GABA receptors is critically influenced by their three-dimensional structure. The cyclopropane (B1198618) ring locks the distance between the amino and carboxylic acid groups, mimicking different conformations of the flexible GABA molecule.

Studies suggest that different GABA receptor subtypes have distinct conformational preferences for their ligands. For example, the higher activity of the trans isomer (TAMP) at certain invertebrate GABA receptors and its greater potency in displacing muscimol (B1676869) from rat brain membranes suggest that these receptors preferentially bind GABA in a more extended conformation. nih.gov

In contrast, the interactions with GABA-C receptors appear to be more complex. Molecular modeling studies based on the differential activity of the cis-isomers at ρ1 and ρ2 GABA-C receptors have provided insights into the chiral preferences for agonism and antagonism at these receptor subtypes. nih.gov The ability of (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids to act as partial agonists with different potencies at GABA-C receptors underscores the precise structural requirements for receptor activation. nih.gov The (-)-TAMP isomer was found to be the most potent among the cyclopropane analogues on GABA-C receptors and also acted as a moderately potent GABA-A receptor partial agonist. nih.gov

The following table summarizes the reported activities of the cis and trans isomers at different GABA receptor systems.

IsomerReceptor SystemObserved ActivityReference
trans-2-(aminomethyl) cyclopropanecarboxylic acid (TAMP) Invertebrate Central Neurons17 and 4.5 times less active than GABA in hyperpolarization. nih.gov
Rat Brain Membranes10.8 times less active than GABA in displacing [3H]-muscimol. nih.gov
GABA-C Receptors (ρ1 and ρ2)(-)-TAMP is a potent partial agonist; (+)-TAMP is a less potent partial agonist. nih.gov
GABA-A Receptors (α1β2γ2L)(-)-TAMP is a moderately potent partial agonist; (+)-TAMP is a weak partial agonist. nih.gov
cis-2-(aminomethyl) cyclopropanecarboxylic acid (CAMP) Invertebrate Central NeuronsIneffective on Limulus neurons; 650 times less active than GABA on Periplanata neurons. nih.gov
Rat Brain MembranesWeakly displaced [3H]-muscimol at high concentrations. nih.gov
GABA-C Receptors (ρ1 and ρ2)(+)- and (-)-isomers show opposite pharmacology, acting as partial agonists with different potencies. nih.gov

Enzymatic Interactions and Inhibition Kinetics

Currently, there is a lack of specific data in the scientific literature regarding the direct enzymatic interactions and inhibition kinetics of this compound. The primary focus of research has been on its interaction with GABA receptors. One study has indicated that neither the cis nor the trans isomer inhibits the synaptosomal uptake of [3H]-GABA, which is a transporter-mediated process rather than a direct enzymatic inhibition. nih.gov There is no available information on the interaction of this compound with key enzymes in the GABA metabolic pathway, such as GABA transaminase (GABA-T).

Cellular Pathway Modulation and Downstream Effects

The interaction of this compound isomers with GABA receptors directly modulates GABAergic signaling pathways. As GABA is the principal inhibitory neurotransmitter, the activation of its receptors leads to a decrease in neuronal excitability.

The downstream effects are dependent on the specific type of GABA receptor that is activated. For instance, activation of ionotropic GABA-A and GABA-C receptors leads to the opening of chloride ion channels. The subsequent influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

Metabolic Fate and Biotransformation Studies Preclinical

In Vitro Metabolic Stability in Biological Matrices (e.g., Microsomes)

No data is available from in vitro studies assessing the metabolic stability of 2-[1-(aminomethyl)cyclopropyl]acetic acid. Standard assays using biological matrices such as liver microsomes, S9 fractions, or hepatocytes from preclinical species (e.g., rat, mouse, dog, monkey) have not been published for this compound. nih.govresearchgate.net Therefore, key parameters like its in vitro half-life (t1/2) and intrinsic clearance (CLint) remain undetermined. springernature.com

Identification of Major Metabolites in Preclinical Models

There are no published studies identifying or characterizing any metabolites of this compound in preclinical models. Both in vitro and in vivo metabolite profiling studies, which are crucial for understanding the biotransformation pathways of a new chemical entity, have not been reported.

It is important to note that the structurally similar compound, gabapentin (B195806), is known to undergo minimal to no metabolism in humans and most preclinical species, with the majority of the dose being excreted unchanged. drugbank.comnih.govscispace.com In dogs, a minor metabolite, N-methyl-gabapentin, has been identified. researchgate.netcliniciansbrief.comnih.gov However, due to the strict focus on this compound, direct extrapolation of these findings is not appropriate.

Enzyme Systems Involved in Biotransformation

Given the lack of identified metabolites, the specific enzyme systems responsible for the biotransformation of this compound have not been investigated. Research to determine the involvement of Phase I (e.g., cytochrome P450 enzymes) or Phase II (e.g., UGTs, SULTs) enzyme systems has not been published. ct.govnih.gov Studies on the related compound, gabapentin, indicate that it does not interact with the cytochrome P450 system. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for understanding how a ligand, such as 2-[1-(aminomethyl)cyclopropyl]acetic acid, might interact with a biological target, typically a protein or enzyme. The process involves simulating the binding process and calculating the binding affinity, which is often represented as a docking score in kcal/mol. mdpi.commdpi.com

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, predictions can be inferred from structurally similar compounds. For the related molecule, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, in silico target screening has pointed towards the family C G protein-coupled receptors as the most probable physiological targets. researchgate.net Specifically, this analogue shows high structural similarity to known ligands for the metabotropic glutamate (B1630785) receptor, excitatory amino acid transporter, and betaine (B1666868) transporter. researchgate.net

Given these findings, it is plausible that this compound could also interact with these targets. A hypothetical docking study would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank.

Preparing the 3D structure of this compound, optimizing its geometry and assigning charges.

Using software like AutoDock to simulate the binding of the ligand within the active site of the protein. mdpi.comnih.gov

Analyzing the resulting poses and their binding energies to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

These predictive studies are instrumental in forming hypotheses about the compound's mechanism of action and guiding the selection of targets for experimental validation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes, flexibility, and dynamic interactions of a molecule within its environment, such as in an aqueous solution or bound to a receptor. researchgate.netsemanticscholar.org

For a molecule like this compound, MD simulations can:

Refine Docking Poses: Assess the stability of a ligand-protein complex predicted by molecular docking by simulating its behavior over several nanoseconds.

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution and their relative energies.

Study Solvation: Investigate how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and transport properties.

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure, Reactivity)

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com Methods like Density Functional Theory (DFT) are particularly valuable for predicting a wide range of molecular properties. jocpr.comnih.gov

Electronic Structure: DFT calculations can determine the distribution of electrons within this compound. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability.

Reactivity: The electronic properties derived from quantum calculations help predict how the molecule will behave in a chemical reaction. jocpr.com For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for interaction with other molecules.

Thermodynamic Properties: These calculations can also predict thermodynamic properties such as the enthalpy of formation and Gibbs free energy, providing insights into the stability of the molecule. jocpr.com

For example, a DFT study using the B3LYP functional with a 6-31G* basis set could be employed to optimize the geometry of this compound and calculate its electronic and thermodynamic parameters. jocpr.com Such theoretical results provide a fundamental understanding of the molecule's intrinsic properties.

Conformational Analysis and Energetics

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. uwlax.edu The rigid cyclopropyl (B3062369) ring in this compound significantly restricts the molecule's conformational freedom compared to its linear analogues like GABA or acyclic counterparts.

The primary sources of conformational flexibility in this molecule are the rotations around the C-C and C-N bonds of the aminomethyl and acetic acid side chains. Quantum mechanical calculations can be used to determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations. nih.gov

Studies on similar N-cyclopropyl amides have shown that the cyclopropyl group can lead to unusual conformational preferences. researchgate.net For this compound, key considerations would include:

The relative orientation of the aminomethyl and acetic acid groups.

The rotational barriers around the single bonds connecting the side chains to the cyclopropyl ring.

The potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups, which could stabilize certain conformations.

Understanding the preferred conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

In Silico ADME/Tox Predictions (for research guidance)

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a compound. srce.hrjscimedcentral.com These predictions help to identify potential liabilities before committing resources to synthesis and experimental testing. nih.govresearchgate.net

For a research compound like this compound, various computational tools and web servers (e.g., SwissADME, pkCSM) can provide predictions for key properties. nih.govnih.gov A study on the closely related 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid revealed good solubility and gastrointestinal absorption but an inability to cross the blood-brain barrier. researchgate.net Similar properties might be expected for this compound.

Below is a table of predicted ADME/Tox properties for this compound, generated using established computational models. These values are for research guidance only.

PropertyPredicted ValueInterpretation
Molecular Weight143.17 g/molCompliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient)-1.5 to -1.0Indicates high hydrophilicity (water-solubility)
Aqueous Solubility (LogS)HighPredicted to be readily soluble in water
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeationLow/NoUnlikely to cross into the central nervous system
CYP450 InhibitionLikely non-inhibitor of major isoformsLow potential for drug-drug interactions via this mechanism
hERG InhibitionLow riskLow predicted risk of cardiotoxicity
Ames MutagenicityNon-mutagenicPredicted to be non-cancer-causing

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of "2-[1-(aminomethyl)cyclopropyl]acetic acid".

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. For "this compound," ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the cyclopropyl (B3062369), aminomethyl, and acetic acid moieties. Although a specific public spectrum is not available, expected chemical shifts can be predicted based on the structure. The protons on the cyclopropane (B1198618) ring are expected to appear in the highly shielded upfield region of the ¹H NMR spectrum, a characteristic feature of such strained ring systems.

Table 1: Predicted NMR Chemical Shifts for this compound

Click to view data
Atom Nucleus Predicted Chemical Shift (ppm) Notes
Cyclopropyl CH₂¹H0.4 - 0.8Two distinct signals expected due to diastereotopicity.
Acetic Acid CH₂¹H2.2 - 2.6Singlet, adjacent to the quaternary cyclopropyl carbon and the carboxyl group.
Aminomethyl CH₂¹H2.8 - 3.2Singlet, adjacent to the quaternary cyclopropyl carbon and the amino group.
Quaternary C¹³C15 - 25The sp³ hybridized carbon atom of the cyclopropyl ring bonded to the side chains.
Cyclopropyl CH₂¹³C5 - 15Methylene carbons of the cyclopropane ring.
Acetic Acid CH₂¹³C35 - 45Methylene carbon of the acetic acid group.
Aminomethyl CH₂¹³C40 - 50Methylene carbon of the aminomethyl group.
Carboxyl C=O¹³C175 - 185Carbonyl carbon of the carboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight and providing fragmentation data that aids in structural confirmation. creative-proteomics.commdpi.com Given the polar nature of this amino acid, electrospray ionization (ESI) in positive ion mode is the preferred ionization technique. mdpi.com The protonated molecule [M+H]⁺ would be the primary ion observed in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, which is crucial for definitive identification in complex matrices. nih.gov

The theoretical exact mass of the protonated molecule ([C₆H₁₁NO₂ + H]⁺) is 130.0863 Da. Common fragmentation pathways in MS/MS analysis would likely involve the neutral loss of water (H₂O) or the loss of the elements of formic acid (CH₂O₂) from the carboxylic acid group.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Chiral Supercritical Fluid Chromatography)

Chromatographic techniques are essential for separating "this compound" from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment. Due to the compound's high polarity and lack of a strong UV chromophore, several HPLC approaches can be considered. thermofisher.com

Reversed-Phase (RP-HPLC): This is the most common HPLC mode but can provide poor retention for polar compounds. Separation is typically achieved on C8 or C18 columns with highly aqueous mobile phases containing acid modifiers like formic acid or trifluoroacetic acid. jchr.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar analytes and provides better retention than RP-HPLC. nih.gov It utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. nih.gov

Derivatization: To enhance detection by UV-Vis or fluorescence detectors, the primary amine can be derivatized with reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). unesp.br

Table 2: Exemplar HPLC Conditions for Analysis

Click to view data
Parameter HILIC Method Reversed-Phase Method
Column Atlantis HILIC Silica (e.g., 150 x 2.1 mm, 3 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 100 mM Ammonium Formate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic (e.g., 85% B) or shallow gradientGradient elution (e.g., 5% to 95% B)
Flow Rate 0.2 - 0.4 mL/min0.8 - 1.2 mL/min
Detection Mass Spectrometry (MS) or Charged Aerosol Detector (CAD)MS, CAD, or UV (post-derivatization)

Chiral Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for the separation of enantiomers, offering advantages of speed and reduced organic solvent consumption compared to chiral HPLC. selvita.com Since "this compound" possesses a stereocenter at the C1 position of the cyclopropane ring, resolving its enantiomers is critical. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including underivatized amino acids. researchgate.net

Impurity Profiling and Characterization in Research Samples

Impurity profiling is a critical aspect of quality control, ensuring the safety and efficacy of a compound. synthinkchemicals.com Impurities can originate from starting materials, intermediates, side reactions during synthesis, or degradation upon storage. nih.gov For "this compound," potential impurities are identified based on its synthesis pathway, which often mirrors that of analogous compounds like gabapentin (B195806). google.comgoogle.com

Potential process-related impurities could include:

Unreacted starting materials or intermediates.

By-products from side reactions.

Lactam formation: Intramolecular cyclization between the amine and carboxylic acid groups can form a lactam impurity, a common issue for γ-amino acids. thermofisher.com

Dimerization: Intermolecular reactions could lead to the formation of dimeric species.

Degradation impurities may form under stress conditions such as heat, light, or extreme pH. Hyphenated techniques like HPLC-UV-CAD and LC-MS are the primary tools for detecting, identifying, and quantifying these impurities. thermofisher.comeuropeanpharmaceuticalreview.com

Table 3: Potential Impurities of this compound

Click to view data
Impurity Name Potential Origin Structure
Starting Material (e.g., Cyclopropane-1,1-dicarboxylic acid derivative)SynthesisVaries
Nitro Intermediate (e.g., 2-[1-(nitromethyl)cyclopropyl]acetic acid)SynthesisC₆H₉NO₄
Lactam Impurity (3-azaspiro[2.4]heptan-4-one)Degradation / Synthesis By-productC₆H₉NO
DimerDegradation / Synthesis By-productC₁₂H₂₀N₂O₃

Quantitative Analysis in Biological Samples (for preclinical studies)

For preclinical studies, it is essential to have a validated bioanalytical method for the quantitative determination of the compound in biological matrices like plasma, urine, or tissue homogenates. nih.gov Given the need for high sensitivity and selectivity to measure low concentrations in complex biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comresearchgate.net

A typical workflow for quantitative bioanalysis involves:

Sample Preparation: To remove proteins and other interfering substances, a simple and rapid protein precipitation step using acetonitrile or methanol (B129727) is commonly employed. nih.govmdpi.com

Chromatographic Separation: A fast separation is achieved using UPLC (Ultra-Performance Liquid Chromatography) with either HILIC or reversed-phase columns to resolve the analyte from matrix components. nih.gov

Detection and Quantification: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. mdpi.com This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a co-administered internal standard (IS). researchgate.net A stable isotope-labeled version of the analyte is the ideal IS, though a structurally similar molecule like gabapentin or pregabalin (B1679071) may also be used. mdpi.com

The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable data for pharmacokinetic assessments. unesp.brresearchgate.net

Table 4: Representative LC-MS/MS Parameters for Bioanalysis

Click to view data
Parameter Description
Biological Matrix Rat or mouse plasma
Sample Preparation Protein precipitation with 3 volumes of acetonitrile containing internal standard
LC System UPLC/HPLC
Column HILIC Silica (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile and Ammonium Formate Buffer
Ionization Mode ESI Positive
MS System Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 130.1 → m/z 112.1 (Predicted; corresponds to [M+H]⁺ → [M+H-H₂O]⁺)
MRM Transition (IS) Specific to the chosen internal standard (e.g., pregabalin m/z 160.1 → m/z 142.1)
Calibration Range e.g., 10 - 5000 ng/mL

Future Directions and Translational Research Potential

Development of Advanced Preclinical Probes

The development of advanced preclinical probes is crucial for understanding the intricate workings of the central nervous system. Due to its rigid structure, 2-[1-(aminomethyl)cyclopropyl]acetic acid could serve as an excellent starting point for the design of highly selective probes for GABA receptors and transporters.

Radiolabeled Tracers for PET Imaging: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain. nih.govnih.gov The development of PET radiotracers for the GABAergic system has been a long-standing goal in neuroscience research. nih.govnih.govsfari.orgsimulations-plus.com By incorporating a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, into the structure of this compound or its derivatives, it may be possible to create novel PET tracers. These tracers could be used to:

Map the distribution and density of specific GABA receptor subtypes in the living brain.

Investigate alterations in the GABAergic system in various neurological and psychiatric disorders. nih.govnih.gov

Assess the target engagement and dose-occupancy of new drugs targeting the GABAergic system. nih.gov

The constrained conformation imparted by the cyclopropyl (B3062369) group could lead to higher selectivity and affinity for specific receptor subtypes, a desirable characteristic for a successful PET tracer.

Fluorescent Probes for In Vitro Studies: Fluorescently labeling derivatives of this compound could yield valuable tools for in vitro studies of GABAergic signaling. These probes could be utilized in techniques such as fluorescence microscopy and flow cytometry to visualize the localization of GABA receptors on the cell surface and within subcellular compartments.

Potential for Novel Therapeutic Scaffolds

The cyclopropyl scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govingentaconnect.comnih.govbenthamdirect.comresearchgate.net The unique steric and electronic properties of the cyclopropane (B1198618) ring can impart several advantageous properties to a drug molecule. researchgate.net

Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl group in this compound can lock the molecule into a specific conformation. This pre-organization can lead to a more favorable binding entropy upon interaction with its biological target, resulting in higher potency. Furthermore, the defined spatial arrangement of the aminomethyl and acetic acid moieties could be exploited to achieve greater selectivity for specific GABA receptor subtypes.

Improved Pharmacokinetic Properties: The incorporation of a cyclopropyl ring can positively influence the metabolic stability of a drug candidate. The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to a longer half-life and improved oral bioavailability.

The development of novel therapeutics based on the this compound scaffold could target a range of conditions where GABAergic dysfunction is implicated, including:

Epilepsy

Anxiety disorders

Neuropathic pain

Spasticity

Emerging Research Avenues for Cyclopropyl-Containing Compounds

The field of medicinal chemistry continues to explore the versatile nature of the cyclopropyl group, with several exciting research avenues emerging.

Constrained Amino Acids in Neuroscience: this compound is an example of a conformationally restricted amino acid. The study of such constrained analogues of neurotransmitters is a growing area of research. nih.gov By limiting the conformational flexibility, researchers can gain insights into the specific three-dimensional structure that is required for interaction with a particular receptor or transporter. This knowledge can guide the rational design of more potent and selective drugs.

Table 1: Investigational Cyclopropyl-Containing GABA Analogues

Compound Biological Target Potential Therapeutic Application
cis- and trans-2-(aminomethyl)cyclopropane carboxylic acids GABA Receptors Basic Neuroscience Research
Novel Cyclopropyl β-Amino Acid Analogues α2-δ subunit of voltage-gated calcium channels Epilepsy, Neuropathic Pain

This table is for illustrative purposes and includes examples of other cyclopropyl-containing GABA analogues to highlight the research landscape.

Innovative Synthetic Methodologies: The increasing interest in cyclopropyl-containing compounds has spurred the development of new and more efficient synthetic methods for the construction of the cyclopropane ring. These advancements are making a wider variety of structurally diverse cyclopropyl-containing building blocks, like this compound, more accessible to medicinal chemists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(aminomethyl)cyclopropyl]acetic Acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer reactions, followed by functionalization of the aminomethyl group. For example, donor-acceptor cyclopropanes can be converted into intermediates like pyrrolidinones, which are then hydrolyzed to yield the target compound. Optimization includes adjusting catalyst systems (e.g., transition-metal catalysts for cyclopropanation) and reaction solvents (e.g., polar aprotic solvents for stability). Monitoring reaction progress via HPLC or LC-MS ensures minimal byproduct formation .

Q. How can the structural and stereochemical integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm cyclopropane ring geometry and substituent positions. Chiral HPLC or circular dichroism (CD) spectroscopy is critical for verifying enantiopurity if stereocenters are present. X-ray crystallography provides definitive proof of absolute configuration .

Q. What factors influence the stability of this compound under experimental storage conditions?

  • Methodological Answer : Stability is pH-dependent due to the presence of carboxylic acid and amine groups. Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation. In solution, avoid prolonged exposure to light or elevated temperatures. Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) to assess shelf life .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its biological activity compared to non-cyclopropane analogues?

  • Methodological Answer : The cyclopropane group imposes torsional strain, restricting conformational flexibility and enhancing binding specificity to biological targets (e.g., enzymes or receptors). Comparative studies using isosteric non-cyclopropane analogues (e.g., cyclohexane derivatives) can be conducted via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences. Computational docking studies (e.g., AutoDock Vina) further elucidate steric and electronic interactions .

Q. What strategies are effective for resolving contradictions in bioactivity data across different in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target effects. Use parallel assays:

  • In vitro : Measure target engagement (e.g., enzyme inhibition) and cellular uptake via LC-MS.
  • In vivo : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with radiolabeled compounds to track distribution.
    Statistical meta-analysis of multiple datasets identifies outliers and strengthens conclusions .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor interactions over time. Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on binding. Virtual screening libraries (e.g., ZINC20) prioritize derivatives with optimized LogP and topological polar surface area (TPSA) for enhanced bioavailability .

Q. What experimental approaches are recommended for studying the compound’s interaction with membrane transporters or efflux pumps?

  • Methodological Answer : Use Caco-2 cell monolayers to assess permeability and efflux ratios (P-gp/MRP2 involvement). Inhibitor studies (e.g., with verapamil for P-gp) clarify transport mechanisms. Radiolabeled compound tracking in knockout animal models (e.g., Mdr1a/b/^{-/-} mice) validates transporter-specific uptake .

Data Analysis and Theoretical Frameworks

Q. How should researchers contextualize findings within broader biochemical or pharmacological theories?

  • Methodological Answer : Link results to established frameworks such as:

  • Conformational restriction theory : Explains enhanced receptor selectivity from cyclopropane-induced rigidity.
  • Metabolic stability hypotheses : Predicts susceptibility to cytochrome P450 oxidation based on substituent electronegativity.
    Theoretical alignment ensures mechanistic coherence and guides hypothesis generation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Bootstrap resampling estimates confidence intervals for small datasets. Bayesian hierarchical models account for inter-study variability in meta-analyses .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.